molecular formula C7H3BrClNO B13022552 3-Bromo-4-chlorobenzo[d]isoxazole

3-Bromo-4-chlorobenzo[d]isoxazole

Cat. No.: B13022552
M. Wt: 232.46 g/mol
InChI Key: FSKPBZNKFSJUOF-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorobenzo[d]isoxazole is a high-value, multi-halogenated heterocyclic building block designed for advanced research and development in medicinal chemistry. This compound features a benzo[d]isoxazole core, a privileged scaffold renowned for its widespread presence in pharmacologically active molecules and approved drugs . The strategic incorporation of bromo and chloro substituents at the 3 and 4 positions makes this reagent an excellent intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald reactions, enabling the rapid exploration of structure-activity relationships (SAR) . Researchers value this specific substitution pattern for designing novel bioactive compounds. The benzo[d]isoxazole core is a common motif in drug discovery, known to interact with a wide spectrum of biological targets . For instance, derivatives of this scaffold have been extensively investigated as potent inhibitors of bromodomain-containing protein 4 (BRD4), a promising target in oncology, demonstrating the scaffold's potential in developing new anticancer agents . Furthermore, isoxazole-containing compounds exhibit a broad range of other biological activities, including antimicrobial, anti-inflammatory, and antiviral effects, highlighting the versatility of this building block . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the product's suitability for any specific application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrClNO

Molecular Weight

232.46 g/mol

IUPAC Name

3-bromo-4-chloro-1,2-benzoxazole

InChI

InChI=1S/C7H3BrClNO/c8-7-6-4(9)2-1-3-5(6)11-10-7/h1-3H

InChI Key

FSKPBZNKFSJUOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NO2)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 4 Chlorobenzo D Isoxazole and Analogous Structures

Cyclization Strategies for Benzo[d]isoxazole Ring Formation from Precursors

The construction of the benzo[d]isoxazole scaffold, a key structural motif, is often achieved through intramolecular cyclization reactions. These strategies typically involve the formation of a crucial N-O bond to close the isoxazole (B147169) ring onto a benzene (B151609) backbone.

Cyclization of Ortho-Substituted Aryl Oximes

A prevalent method for synthesizing benzo[d]isoxazoles involves the cyclization of ortho-substituted aryl oximes. This strategy leverages the proximity of an oxime functional group to a suitable leaving group on the aromatic ring, facilitating an intramolecular nucleophilic substitution to form the heterocyclic ring. For instance, the cyclization of α,β-acetylenic oximes catalyzed by AuCl3 has been shown to produce substituted isoxazoles in high yields under moderate conditions. organic-chemistry.org This methodology is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org Similarly, electrophilic cyclization of 2-alkyn-1-one O-methyl oximes using reagents like iodine monochloride (ICl) provides a mild and efficient route to highly substituted isoxazoles. nih.govorganic-chemistry.org

N-O Bond Formation Approaches from Hydroxyaryl Oximes and Imines

Direct intramolecular N-O bond formation is another key strategy for the synthesis of isoxazole and its fused derivatives. While the synthesis of isoxazoles and isoxazolones through N-O bond formation has been reported, the direct formation of isoxazolidines via this method is less common. nih.gov Recent advancements have demonstrated the synthesis of isoxazolidines from 3-(4-trifluoromethyl-2-nitrobenzenesulfonamido)alkyl silylperoxides, where intramolecular N-O bond formation occurs upon removal of the sulfonamide protecting group. nih.gov This approach highlights the potential for developing novel cyclization reactions for benzo[d]isoxazole synthesis from appropriately substituted hydroxyaryl oximes or imines, where the phenolic oxygen and the oxime/imine nitrogen are poised for ring closure.

Base-Promoted Cyclocondensation Reactions in Benzo[d]isoxazole Synthesis

Base-promoted cyclocondensation reactions offer a concise route to highly functionalized isoxazole derivatives. researchgate.net This method typically involves the reaction of a stable nitrile oxide with an active methylene (B1212753) compound in the presence of a base. researchgate.net Molecular sieves can also act as efficient promoters for the cyclocondensation of stable, hindered nitrile oxides with cyclic diketones to yield fused isoxazoles under mild conditions. researchgate.net For the synthesis of benzo[d]isoxazoles, a similar strategy could be envisioned starting from an ortho-functionalized benzonitrile (B105546) oxide, where an intramolecular cyclocondensation is promoted by a base.

Cyclization Strategy Precursor Type Key Reagents/Conditions Outcome Reference
Cyclization of Ortho-Substituted Aryl Oximesα,β-acetylenic oximesAuCl3Substituted isoxazoles organic-chemistry.org
Cyclization of Ortho-Substituted Aryl Oximes2-alkyn-1-one O-methyl oximesICl, I2, Br24-haloisoxazoles nih.govorganic-chemistry.org
N-O Bond Formation3-(sulfonamido)alkyl silylperoxidesThiolate anionsIsoxazolidines nih.gov
Base-Promoted Cyclocondensationortho-disubstituted benzonitrile oxides and active methylene compoundsBaseHighly functionalized isoxazoles researchgate.net

Halogenation Strategies on Benzo[d]isoxazole and Related Isoxazole Scaffolds

The introduction of halogen atoms onto the benzo[d]isoxazole framework is a critical step in tuning the electronic and biological properties of these molecules. Various halogenation methods have been developed for isoxazole and related heterocyclic systems.

Direct Halogenation Methods Employing N-Halosuccinimides or Molecular Halogens

Direct halogenation of the isoxazole ring can be effectively achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS). elsevierpure.com The C-4 position of 3,5-diarylisoxazoles has been successfully halogenated using NXS in acetic acid. elsevierpure.com For some substrates, a strong acid catalyst may be required to facilitate efficient halogenation. elsevierpure.com N-halosuccinimides are considered readily accessible, inexpensive, and easy-to-handle crystalline compounds, making them widely used reagents for electrophilic halogenation. mdpi.com Catalyst-free halogenative cyclization of N-aryl diazoamides with NXS has also been reported for the synthesis of 3-halooxindoles. organic-chemistry.orgnih.gov

Molecular halogens like bromine (Br2) and iodine (I2) are also employed in the synthesis of halo-substituted isoxazoles, often in the context of electrophilic cyclization reactions. organic-chemistry.org

Decarboxylative Halogenation Pathways in Heterocyclic Synthesis

Decarboxylative halogenation, also known as halodecarboxylation, is a fundamental method for synthesizing organic halides from carboxylic acids. acs.orgnih.gov This process involves the cleavage of a carbon-carbon bond and the liberation of carbon dioxide. acs.orgnih.gov A microwave-assisted, metal-free protocol for the decarboxylative iodination and bromination of substituted isoxazole-4-carboxylic acids has been developed using NIS and NBS in the presence of K3PO4. researchgate.netresearchgate.net This method provides a route to 4-haloisoxazoles and is compatible with subsequent cross-coupling reactions. researchgate.net It is noted that the substituents at the 3-position of the isoxazole ring can influence the outcome of this reaction. researchgate.netresearchgate.net This strategy is particularly useful for introducing halogens at positions that are not easily accessible through direct halogenation. acs.orgnih.gov

Halogenation Strategy Substrate Type Halogenating Agent Key Conditions Product Reference
Direct Halogenation3,5-diarylisoxazolesN-halosuccinimides (NBS, NCS, NIS)Acetic acid, +/- strong acid catalyst4-halo-3,5-diarylisoxazoles elsevierpure.com
Direct Halogenation2-alkyn-1-one O-methyl oximesBr2, I2Mild reaction conditions4-halo-3,5-disubstituted isoxazoles organic-chemistry.org
Decarboxylative HalogenationIsoxazole-4-carboxylic acidsN-iodosuccinimide (NIS), N-bromosuccinimide (NBS)K3PO4, microwave irradiation4-haloisoxazoles researchgate.netresearchgate.net

Transition Metal-Catalyzed C-H Bond Halogenation Approaches (e.g., Palladium-Catalyzed Chlorination)

Transition metal-catalyzed C-H bond halogenation has emerged as a powerful tool for the direct introduction of halogen atoms into aromatic and heteroaromatic systems, offering an atom-economical alternative to traditional methods. While direct C-H halogenation of the benzo[d]isoxazole core is not extensively documented, analogous transformations on related heterocyclic systems provide significant insights into potential synthetic routes.

Palladium catalysis is a cornerstone of C-H activation chemistry. For instance, palladium-catalyzed intermolecular [4 + 1] annulation of N-phenoxyacetamides with aldehydes has been developed for the synthesis of 1,2-benzisoxazoles. nih.gov This method proceeds via the activation of the C-H bond ortho to the phenol-derived O-N bond, demonstrating the feasibility of palladium-catalyzed C-H functionalization on precursors to the benzisoxazole ring system. nih.gov Furthermore, palladium-catalyzed direct desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides highlights the reactivity of the C-H bonds in such fused heterocyclic systems, suggesting that similar conditions could be adapted for halogenation.

Rhodium and ruthenium catalysts have also shown remarkable efficacy in the regioselective halogenation of analogous 2-arylbenzoxazoles. rsc.orgresearchgate.net For example, rhodium catalysis has been employed for the ortho-selective C-H halogenation of 2-arylbenzothiazoles using N-halosuccinimides as the halogen source. researchgate.net A similar strategy has been applied to 2-arylbenzoxazoles, where ruthenium-catalyzed halogenation occurs at the C7-position, while rhodium-catalyzed halogenation takes place at the ortho-position of the 2-aryl substituent. rsc.org These findings underscore the potential for achieving regioselective halogenation on the benzisoxazole scaffold through judicious choice of the transition metal catalyst.

The following table summarizes the regioselectivity observed in the transition metal-catalyzed halogenation of 2-arylbenzoxazoles, a close structural analog of benzo[d]isoxazoles.

CatalystHalogenating AgentSite of HalogenationReference
RutheniumN-halosuccinimideC7-position of the benzoxazole rsc.org
RhodiumN-halosuccinimideOrtho-position of the 2-aryl group rsc.org

These examples from related heterocyclic systems strongly suggest that transition metal-catalyzed C-H halogenation is a viable, albeit underexplored, strategy for the synthesis of compounds like 3-bromo-4-chlorobenzo[d]isoxazole.

1,3-Dipolar Cycloaddition Reactions in the Construction of Halogenated Isoxazole Rings

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a fundamental and widely utilized method for the construction of the isoxazole ring. This approach is particularly valuable for the synthesis of halogenated isoxazoles, where the halogen atom can be introduced either on the nitrile oxide precursor or on the dipolarophile.

The reaction of dihaloformaldoximes with alkynes is a direct route to 3-haloisoxazoles. However, the in situ generation of halonitrile oxides from dihaloformaldoximes can be challenging due to their high reactivity, which can lead to dimerization and poor regiocontrol. researchgate.net To circumvent these issues, a tandem synthesis of 3-halo-5-substituted isoxazoles has been developed from 1-copper(I) alkynes and dihaloformaldoximes under base-free conditions. nih.gov This method avoids the intermediacy of a free halonitrile oxide, thereby preventing the drawbacks associated with 1,3-dipolar cycloaddition. nih.gov

A proposed mechanism for this tandem reaction involves the initial coordination of the copper(I) acetylide to the dihaloformaldoxime, followed by an intramolecular cyclization and elimination of a copper halide to afford the 3-haloisoxazole. This approach has been successfully applied to the synthesis of various 3-bromo- (B131339) and 3-chloroisoxazoles.

Intramolecular 1,3-dipolar cycloaddition of nitrile oxides offers a powerful strategy for the synthesis of fused isoxazole systems, such as benzo[d]isoxazole derivatives. In this approach, an aldoxime bearing a tethered alkyne or alkene functionality undergoes oxidation to a nitrile oxide, which then rapidly cyclizes in an intramolecular fashion.

Hypervalent iodine(III) reagents, such as diacetoxyiodobenzene (B1259982) (DIB) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), are particularly effective oxidants for the conversion of aldoximes to nitrile oxides under mild conditions. arkat-usa.orgresearchgate.netresearchgate.netlucp.netorganic-chemistry.org A catalytic version of this reaction has been developed, where the hypervalent iodine(III) species is generated in situ from a catalytic amount of an iodoarene and a stoichiometric amount of a terminal oxidant like m-chloroperoxybenzoic acid (m-CPBA). researchgate.netnih.govmdpi.comresearchgate.net

The intramolecular oxidative cycloaddition of alkyne-tethered aldoximes has been shown to be an efficient method for the synthesis of polycyclic isoxazole derivatives, affording yields of up to 94%. nih.govnih.govmdpi.comresearchgate.net Mechanistic studies have indicated the crucial role of a hydroxy(aryl)iodonium tosylate species as the active precatalyst in these transformations. nih.govmdpi.com The reaction proceeds through the formation of a nitrile oxide intermediate, which then undergoes a facile intramolecular cycloaddition to yield the condensed isoxazole product. nih.govmdpi.com

The general scheme for the catalytic intramolecular oxidative cycloaddition of an alkyne-tethered aldoxime is presented below:

Scheme 1: Catalytic Intramolecular Oxidative Cycloaddition of an Alkyne-Tethered Aldoxime

Reaction scheme showing an alkyne-tethered aldoxime reacting in the presence of a catalytic amount of 2-iodobenzoic acid, m-CPBA, and p-toluenesulfonic acid to yield a fused isoxazole derivative.

The regioselectivity of the 1,3-dipolar cycloaddition of nitrile oxides with unsymmetrical alkynes is a critical aspect in the synthesis of specifically substituted isoxazoles. In the case of halonitrile oxides, the electronic and steric properties of both the dipole and the dipolarophile influence the regiochemical outcome. Generally, the cycloaddition of nitrile oxides with terminal alkynes leads to the formation of 3,5-disubstituted isoxazoles with high regioselectivity. rsc.org

Theoretical studies using density functional theory (B3LYP) have been employed to model the transition states of nitrile oxide cycloadditions and predict the stereoselectivity of these reactions. rsc.orgnih.gov These studies have shown that both steric and electronic effects play a significant role in determining the stereochemical course of the cycloaddition. nih.gov For instance, in the cycloaddition of nitrile oxides to chiral allylic fluorides, the stereoselectivity is influenced by a combination of these factors. nih.gov

The "inside alkoxy effect" has been used to explain the stereoselectivities of cycloadditions with chiral allylic ethers. nih.gov In contrast, hydroxyl groups tend to prefer an "outside" position in the transition state to facilitate hydrogen bonding with the incoming nitrile oxide oxygen. nih.gov These principles can be extended to understand and predict the stereochemical outcomes in the cycloaddition of halonitrile oxides.

Functional Group Interconversions and Post-Cyclization Derivatization in Syntheses

Following the construction of the isoxazole ring, functional group interconversions and derivatizations are often necessary to arrive at the final target molecule. These transformations can include oxidation, reduction, and substitution reactions on the substituents of the isoxazole core.

The oxidation of a hydroxyethyl (B10761427) group on the isoxazole ring to an acetyl group is a common and important transformation. This can be achieved using a variety of oxidizing agents. For example, the oxidation of 3-bromo-5-(1-hydroxyethyl)-isoxazole to 3-bromo-5-acetyl-isoxazole has been accomplished using chromic anhydride (B1165640) in glacial acetic acid.

The reaction proceeds by adding a solution of chromic anhydride in aqueous acetic acid dropwise to a cooled solution of the 3-bromo-5-(1-hydroxyethyl)-isoxazole in glacial acetic acid. After the reaction is complete, the product is isolated by neutralization and extraction.

The following table provides an example of the oxidation of a hydroxyethyl-isoxazole intermediate.

Starting MaterialOxidizing AgentProductReference
3-bromo-5-(1-hydroxyethyl)-isoxazoleChromic anhydride3-bromo-5-acetyl-isoxazole

This type of oxidation is a key step in the synthesis of many isoxazole-containing compounds where an acetyl group is required for further elaboration or as a final functionality.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Chlorobenzo D Isoxazole

Reactivity Profiles of Halogen Atoms in Benzo[d]isoxazoles

The presence of both bromine and chlorine atoms on the benzene (B151609) ring of 3-bromo-4-chlorobenzo[d]isoxazole provides distinct opportunities for selective functionalization. The differing reactivity of the C-Br and C-Cl bonds is a key factor in synthetic strategies involving this scaffold.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for halogenated benzo[d]isoxazoles, particularly when the ring is activated by electron-withdrawing groups. google.comrsc.org The isoxazole (B147169) ring itself acts as an electron-withdrawing group, which can facilitate the displacement of a halide by a nucleophile. Generally, for SNAr reactions, the rate of substitution follows the order F > Cl > Br > I. However, the position of the halogen and the nature of the nucleophile are critical. In the case of this compound, the chlorine at position 4 is ortho to the isoxazole oxygen, potentially influencing its reactivity.

SNAr reactions on isoxazole systems have been demonstrated, particularly with nitro-substituted isoxazoles, where the nitro group is an excellent leaving group and strongly activates the ring towards nucleophilic attack. rsc.org For halogenated systems, strong nucleophiles and often elevated temperatures are required. google.com The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a Meisenheimer complex. chadsprep.com

Table 1: Factors Influencing Nucleophilic Aromatic Substitution on Halogenated Benzo[d]isoxazoles

FactorInfluence on Reactivity
Nature of Halogen The carbon-halogen bond strength and the electronegativity of the halogen affect its ability to act as a leaving group.
Position of Halogen The position relative to the electron-withdrawing isoxazole ring influences the stability of the intermediate Meisenheimer complex.
Nature of Nucleophile Stronger nucleophiles generally lead to faster reaction rates.
Solvent and Temperature Polar aprotic solvents are often used to solvate the cation of the nucleophile, and higher temperatures are typically required.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated heterocycles. youtube.com For this compound, the difference in reactivity between the C-Br and C-Cl bonds allows for selective transformations. The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed reactions such as Suzuki-Miyaura and Stille couplings. This differential reactivity enables the selective substitution of the bromine atom while leaving the chlorine atom intact for subsequent transformations.

The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.comuwindsor.ca

Recent advancements have also focused on C-H activation as a method for the synthesis of benzo[d]isoxazoles, which can be an alternative to traditional cross-coupling reactions starting from halogenated precursors. researchgate.net

Table 2: Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling Reactions

ReactionReactivity of C-BrReactivity of C-ClTypical Conditions
Suzuki-Miyaura HighLow to ModeratePd catalyst (e.g., Pd(PPh₃)₄), base, organoboron reagent.
Stille HighLowPd catalyst, organostannane reagent.
Heck HighLowPd catalyst, base, alkene.
Sonogashira HighLowPd/Cu catalyst, base, terminal alkyne. nih.gov

Intrinsic Reactivity of the Benzo[d]isoxazole Ring System in Halogenated Derivatives

The inherent reactivity of the benzo[d]isoxazole ring system is a crucial aspect of its chemistry. The aromatic character of the fused system, combined with the presence of two different heteroatoms, leads to a unique reactivity profile.

The isoxazole ring is generally considered to be electron-deficient, which deactivates the fused benzene ring towards electrophilic aromatic substitution (EAS). clockss.org The presence of two deactivating halogen substituents further reduces the electron density of the benzene ring, making EAS reactions on this compound challenging.

When EAS does occur on the isoxazole ring itself, substitution is known to favor the 4-position. reddit.com However, in the case of benzo[d]isoxazole, electrophilic attack would occur on the benzene portion of the molecule. The directing effects of the isoxazole ring and the halogens would determine the position of substitution. The isoxazole ring would direct incoming electrophiles away from the heterocyclic part of the molecule. The directing effects of the bromine and chlorine atoms would need to be considered in relation to the fused ring system.

The isoxazole ring is relatively stable towards oxidizing agents. clockss.org This stability allows for chemical modifications on other parts of the molecule without affecting the heterocyclic core.

Conversely, the N-O bond in the isoxazole ring is susceptible to cleavage under reductive conditions. clockss.org Catalytic hydrogenation, for instance, can lead to the opening of the isoxazole ring to form a β-amino enone. clockss.org This reactivity provides a synthetic route to other classes of compounds starting from isoxazole derivatives. The specific products of reduction would depend on the reagents and conditions employed.

Elucidation of Mechanistic Pathways in Functionalization Reactions

Understanding the mechanisms of functionalization reactions is key to controlling the outcome of synthetic transformations. For halogenated benzo[d]isoxazoles, mechanistic studies often focus on palladium-catalyzed reactions and cycloaddition pathways for the synthesis of the ring system itself.

The mechanism of palladium-catalyzed cross-coupling reactions of aryl halides is well-established and proceeds through a series of elementary steps: oxidative addition, transmetalation, and reductive elimination. youtube.comnih.gov The selectivity for the C-Br bond over the C-Cl bond in these reactions is attributed to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step.

The synthesis of the isoxazole ring itself can be achieved through various methods, including 1,3-dipolar cycloaddition reactions. nanobioletters.commdpi.com Density Functional Theory (DFT) calculations have been employed to study the regioselectivity and mechanism of such cycloadditions, confirming that the reactions often proceed through a concerted but asynchronous mechanism. mdpi.com For the synthesis of benzo[d]isoxazoles, intramolecular oxidative cycloadditions have been developed, with proposed mechanisms involving hypervalent iodine species. nih.gov

Investigation of Radical Pathways in Halogenation and Derivatization

There is no published research on the radical-based reactions of this compound. Investigations into its behavior under conditions that promote radical formation, such as exposure to radical initiators (e.g., AIBN) or UV light in the presence of halogenating agents, have not been reported. Consequently, there is no data on the potential for radical-mediated substitution or derivatization at either the benzo or isoxazole portions of the molecule.

Analysis of Addition-Elimination Mechanisms in 3-Halo-isoxazoles

While the reactivity of 3-halo-isoxazoles often involves addition-elimination pathways for nucleophilic substitution, no studies have been conducted specifically on this compound. The electronic effects of the fused benzene ring and the chloro substituent at the 4-position would undoubtedly influence the reactivity of the bromo group at the 3-position towards nucleophiles. However, without experimental or computational data, any discussion of reaction mechanisms, intermediate stability, or product outcomes would be purely speculative.

Advanced Spectroscopic Characterization and Structural Analysis of Halogenated Benzo D Isoxazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-Bromo-4-chlorobenzo[d]isoxazole. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete assignment of the molecular structure.

In the ¹H NMR spectrum of this compound, the aromatic protons on the benzene (B151609) ring would exhibit characteristic chemical shifts and coupling patterns. Due to the electron-withdrawing effects of the halogen substituents and the isoxazole (B147169) ring, these protons are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The precise chemical shifts and the coupling constants (J-values) between adjacent protons would allow for the unambiguous assignment of each proton to its specific position on the aromatic ring. For instance, the proton at position 7, being flanked by the chloro and isoxazole moieties, would likely appear as a doublet, coupled to the proton at position 6. Similarly, the protons at positions 5 and 6 would show their own characteristic multiplicities and coupling constants.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbon atoms in the aromatic ring and the isoxazole moiety would have distinct chemical shifts. The carbon atom bonded to the bromine (C3) and the carbon atom bonded to the chlorine (C4) would be significantly influenced by the electronegativity of the halogens. Quaternary carbons, such as C3, C3a, and C7a, would be readily identifiable by their lack of a directly attached proton in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The chemical shifts for the aromatic and heterocyclic carbons would typically fall in the range of δ 110-160 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
H-57.6 - 7.8 (doublet of doublets)-
H-67.3 - 7.5 (triplet)-
H-77.9 - 8.1 (doublet)-
C-3-~150
C-3a-~120
C-4-~130
C-5-~128
C-6-~125
C-7-~115
C-7a-~160

Note: These are predicted values based on known spectroscopic data for similar halogenated benzo[d]isoxazole structures and may vary slightly in experimental conditions.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to further confirm the structural assignments by revealing correlations between protons, between protons and directly attached carbons, and between protons and carbons over two or three bonds, respectively. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass with high precision, which in turn allows for the confirmation of its molecular formula (C₇H₃BrClNO).

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of two halogen atoms, bromine (⁷⁹Br and ⁸¹Br with approximately 1:1 natural abundance) and chlorine (³⁵Cl and ³⁷Cl with approximately 3:1 natural abundance). This would result in a cluster of peaks for the molecular ion, with the relative intensities of the peaks being predictable based on the isotopic abundances.

Electron ionization (EI) is a common technique that would cause the molecule to fragment in a reproducible manner. The fragmentation pattern provides a "fingerprint" that can help to confirm the structure. Expected fragmentation pathways for this compound could include the loss of the bromine atom, the chlorine atom, or the CO group from the isoxazole ring, leading to the formation of characteristic fragment ions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Possible Fragment Notes
231/233/235[C₇H₃BrClNO]⁺Molecular ion peak cluster showing isotopic pattern of Br and Cl.
152/154[C₇H₃ClNO]⁺Loss of Br radical.
196/198[C₇H₃BrNO]⁺Loss of Cl radical.
124/126[C₆H₃Cl]⁺Loss of Br and CO.
168/170[C₆H₃Br]⁺Loss of Cl and CO.

Note: The m/z values represent the major isotopes. The actual spectrum would show a more complex pattern due to isotopic contributions. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound would display a series of absorption bands corresponding to the various vibrational modes of its constituent bonds.

Key characteristic absorption bands would include those arising from the C=N and C=C stretching vibrations within the benzo[d]isoxazole ring system, typically observed in the 1650-1450 cm⁻¹ region. The C-O stretching vibration of the isoxazole ring would also give a characteristic band, usually in the 1250-1020 cm⁻¹ range. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-H bending vibrations would be found in the fingerprint region (below 1500 cm⁻¹). The C-Br and C-Cl stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
C=N Stretch1650 - 1600Medium
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-O Stretch1250 - 1020Strong
C-Cl Stretch800 - 600Medium to Strong
C-Br Stretch700 - 500Medium to Strong

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide a wealth of structural information with very high precision.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, LC-MS)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any isomers or impurities that may be present from its synthesis. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

In an HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase. Due to differences in polarity and interaction with the stationary phase, the target compound and any impurities will travel through the column at different rates, allowing for their separation. A detector, typically a UV-Vis spectrophotometer, is used to monitor the eluent, and the purity of the sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks.

For a more comprehensive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. This technique couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which provides molecular weight and fragmentation information for each component. This allows for the confident identification of not only the target compound but also any co-eluting impurities or isomeric byproducts. nist.gov

Table 4: Typical Chromatographic Conditions for the Analysis of Halogenated Benzo[d]isoxazoles

Parameter Condition
Technique Reversed-Phase HPLC
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
LC-MS Ionization Electrospray Ionization (ESI)

Note: These are exemplary conditions and would be optimized for the specific analysis of this compound.

Theoretical and Computational Chemistry Studies on 3 Bromo 4 Chlorobenzo D Isoxazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. mdpi.comj-cst.org For a compound like 3-Bromo-4-chlorobenzo[d]isoxazole, these computational methods could illuminate its electronic characteristics, which are key to its behavior in chemical reactions.

Applications of Density Functional Theory (DFT) Methodologies (e.g., B3LYP)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. mdpi.comresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that is frequently used to optimize molecular geometries and predict various electronic properties. mdpi.comresearchgate.net In a prospective study of this compound, the B3LYP method, often paired with a basis set like 6-311G(d,p) or cc-pVTZ, would be employed to find the most stable three-dimensional arrangement of its atoms and to calculate its vibrational frequencies to confirm it as a true energy minimum. mdpi.comnih.govresearchgate.net

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. youtube.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor. youtube.comcore.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. core.ac.uk A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, calculating these energy levels would be a primary step in assessing its chemical behavior.

Calculation of Quantum Chemical Descriptors: Chemical Potential, Electronegativity, Hardness, and Electrophilicity Indices

From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to quantify a molecule's reactive tendencies. mdpi.comnih.gov These descriptors provide a more detailed picture than the HOMO-LUMO gap alone.

Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies (μ = (EHOMO + ELUMO) / 2). nih.gov

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons. It is the negative of the chemical potential (χ = -μ). mdpi.com

Chemical Hardness (η) : Indicates the resistance to change in electron distribution. It is calculated from the HOMO-LUMO gap (η = (ELUMO - EHOMO) / 2). mdpi.comnih.gov A "hard" molecule has a large gap, while a "soft" molecule has a small gap.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). mdpi.com

A hypothetical table of these values for this compound would be populated upon completion of the necessary DFT calculations.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

Parameter Symbol Formula Hypothetical Value (eV)
HOMO Energy EHOMO - -6.5
LUMO Energy ELUMO - -1.5
Energy Gap ΔE ELUMO - EHOMO 5.0
Chemical Potential μ (EHOMO+ELUMO)/2 -4.0
Electronegativity χ 4.0
Chemical Hardness η (ELUMO-EHOMO)/2 2.5

Computational Modeling for Reaction Mechanism Elucidation

Beyond static properties, computational chemistry is a powerful tool for modeling the dynamic processes of chemical reactions. researchgate.net

Transition State Analysis and Reaction Energetics

To understand how this compound might be synthesized or how it participates in further reactions, computational chemists would model the entire reaction pathway. This involves identifying and calculating the energies of reactants, products, and, most importantly, the transition states that connect them. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. By mapping these energetics, researchers can predict the feasibility and rate of a proposed chemical transformation. researchgate.net

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Many reactions involving aromatic and heterocyclic systems can yield multiple products (isomers). Computational modeling can predict which isomer is most likely to form. For instance, in reactions involving the benzisoxazole ring, such as electrophilic substitution or cycloaddition, calculations can determine the relative energies of the transition states leading to different regioisomers. nih.govbeilstein-journals.org The pathway with the lowest activation energy will be the favored one, thus allowing for the prediction of regioselectivity. beilstein-journals.org Similarly, when chiral centers are formed, the stereoselectivity of a reaction can be predicted by comparing the energies of the diastereomeric transition states.

While the specific application of these advanced computational methods to this compound is yet to be published, the established success of these theoretical frameworks on related molecules underscores their potential to provide deep and predictive insights into its chemistry. researchgate.netnih.gov Future research in this area would be a valuable contribution to the field of heterocyclic chemistry.

Conformational Analysis and Molecular Dynamics Simulations

Computational techniques such as conformational analysis and molecular dynamics (MD) simulations are instrumental in understanding the three-dimensional structure and dynamic behavior of molecules. While specific studies on this compound are not prevalent in the public domain, valuable insights can be drawn from research on structurally related halogenated and substituted benzisoxazole systems.

The planarity of the benzo[d]isoxazole ring system is a key feature, but the rotational freedom of substituents can give rise to different conformers. For halogenated aromatic compounds, the interplay of steric and electronic effects governs their conformational preferences.

Theoretical studies on analogous halogenated aromatic systems, such as halobenzaldehydes, have been conducted using methods like density functional theory (DFT) and natural bond orbital (NBO) analysis. researchgate.net These studies reveal that the stability of different isomers and conformers is determined by a balance of Lewis-type (steric and electrostatic) and non-Lewis-type (electron delocalization) interactions. researchgate.net For instance, in ortho-substituted halobenzaldehydes, a repulsive interaction between the halogen and the adjacent formyl group influences conformational stability, with the nature of this interaction shifting from predominantly electrostatic for fluorine to more steric for bromine. researchgate.net

In the case of this compound, the core bicyclic system is rigid. The primary conformational considerations would relate to any non-planar substituents if they were present. Given the fused ring structure, significant conformational flexibility is not expected for the core scaffold itself. Molecular dynamics simulations on related heterocyclic systems, such as isoxazole (B147169) amides, have been used to explore their dynamic behavior and interactions with biological targets. mdpi.com Such simulations typically employ force fields like Amber to model the potential energy of the system and can reveal stable conformations and the energetics of conformational changes. mdpi.com

Interactive Table: Representative Computational Methods for Conformational Analysis

Computational MethodApplicationKey Insights
Density Functional Theory (DFT)Calculation of isomeric and conformational energies.Provides insights into the influence of electronic and steric effects on stability.
Natural Bond Orbital (NBO) AnalysisAnalysis of intramolecular interactions.Elucidates the nature of stabilizing and destabilizing orbital interactions.
Molecular Dynamics (MD) SimulationsSimulation of molecular motion over time.Reveals dynamic behavior, accessible conformations, and interaction patterns.
Quantum Theory of Atoms in Molecules (QTAIM)Characterization of chemical bonds and non-bonded interactions.Identifies and quantifies the strength of intramolecular interactions.

Structure-Reactivity Relationship Prediction through Computational Approaches

Computational approaches are pivotal in predicting the relationship between the structure of a molecule and its chemical reactivity. Quantitative Structure-Activity Relationship (QSAR) models and the analysis of molecular orbitals provide predictive frameworks for understanding and anticipating the behavior of compounds like this compound.

QSAR studies on various classes of isoxazole and benzisoxazole derivatives have demonstrated the utility of this approach in correlating molecular descriptors with biological activities. mdpi.comnih.gov These models often employ descriptors related to electronic properties (e.g., partial charges, dipole moment), steric features (e.g., molecular volume, surface area), and lipophilicity (e.g., logP) to predict activities such as anticancer or anti-inflammatory effects. mdpi.comnih.gov For instance, a QSAR study on a series of isoxazole derivatives identified the importance of hydrophobicity and the presence of electronegative groups at specific positions for their biological activity. mdpi.com Another study on halogen-substituted benzothiazoles and benzimidazoles found that descriptors related to the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes were crucial for their antiproliferative activity. mdpi.com

The reactivity of substituted benzisoxazoles can also be assessed through the analysis of their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. Computational studies on substituted 1,2-dihydro-1,2-azaborines, which are isoelectronic with benzene (B151609) derivatives, have shown that electrophilic substitution reactions are generally more favorable than in their benzene counterparts, a finding that can be rationalized by the analysis of their frontier orbitals. nih.gov

For this compound, the electron-withdrawing nature of the bromine and chlorine atoms is expected to influence the electron distribution in the aromatic ring and the isoxazole moiety, thereby affecting its reactivity towards electrophiles and nucleophiles. Computational analysis could precisely map the electrostatic potential to predict sites susceptible to attack.

Interactive Table: Computational Descriptors in Structure-Reactivity Studies

Descriptor TypeExamplesRelevance to Reactivity
Electronic Descriptors HOMO/LUMO energies, Dipole moment, Partial atomic chargesPredicts sites for electrophilic/nucleophilic attack, and overall reactivity.
Steric/Topological Descriptors Molecular weight, van der Waals volume, Molecular surface areaInfluences accessibility of reactive sites and binding interactions.
Lipophilicity Descriptors LogP (octanol-water partition coefficient)Relates to solubility and ability to cross biological membranes.
Quantum Chemical Descriptors Electrostatic potential, Fukui functionsProvide a detailed map of reactivity across the molecule.

Strategic Applications of 3 Bromo 4 Chlorobenzo D Isoxazole As a Chemical Research Scaffold

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

The unique arrangement of the isoxazole (B147169) ring fused to a di-halogenated benzene (B151609) ring makes 3-bromo-4-chlorobenzo[d]isoxazole a valuable starting material for a wide array of chemical transformations. Its utility stems from the differential reactivity of the halogen substituents and the inherent chemical nature of the benzo[d]isoxazole core.

Utility as a Halogenated Heterocyclic Synthon for Diverse Chemical Transformations

This compound is a key halogenated heterocyclic synthon, a molecular fragment whose structure is designed to be incorporated into a larger molecule. The bromine and chlorine atoms at positions 3 and 4, respectively, provide handles for various coupling reactions and nucleophilic substitutions. This allows for the regioselective introduction of different functional groups, leading to a diverse library of derivatives. For instance, the bromine at the 3-position can be selectively targeted in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds, while the chlorine at the 4-position can undergo nucleophilic aromatic substitution under specific conditions. This differential reactivity is crucial for the stepwise construction of complex molecular architectures.

Intermediate in the Synthesis of Advanced Organic Compounds

As an intermediate, this compound is instrumental in the synthesis of more advanced organic compounds with potential applications in pharmaceuticals and materials science. americanelements.com Its stable heterocyclic core and reactive halogen substituents make it an ideal precursor for creating larger, more complex molecules. americanelements.com The isoxazole ring itself can be a stable pharmacophore or can be designed to undergo ring-opening reactions to yield other valuable functional groups like β-hydroxy ketones or γ-amino alcohols, further expanding its synthetic utility. eresearchco.com The synthesis of various substituted benzo[d]isoxazoles often involves multi-step reaction sequences where halogenated precursors like this compound play a pivotal role. nih.gov

Contribution to the Design and Synthesis of Privileged Structures in Medicinal Chemistry Research

The benzo[d]isoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. nih.gov The introduction of halogens like bromine and chlorine can enhance a compound's metabolic stability, membrane permeability, and binding affinity.

Development of Novel Halogenated Heterocyclic Analogs for Biological Investigation

The use of this compound facilitates the development of novel halogenated heterocyclic analogs for biological screening. americanelements.com By systematically modifying the substituents at the bromine and chlorine positions, medicinal chemists can explore the chemical space around the benzo[d]isoxazole core to identify compounds with desired biological activities. This approach has been successfully employed in the discovery of potent and selective inhibitors of various enzymes and receptors. nih.gov The synthesis of these analogs often relies on the strategic use of halogenated building blocks to introduce specific structural motifs. nih.gov

Preclinical Structure-Activity Relationship (SAR) Studies on Related Benzo[d]isoxazoles and Their Halogenation Patterns

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov In the context of benzo[d]isoxazoles, the position and nature of halogen substituents are critical determinants of their preclinical bioactivity.

Research has demonstrated that the specific placement and type of halogen on the benzo[d]isoxazole ring can have a profound impact on a compound's biological profile. nih.gov For example, in the development of inhibitors for certain protein kinases, the presence of a halogen at a specific position can lead to a significant increase in potency by forming favorable halogen bonds with the protein's active site. nih.gov The interplay between the electronic and steric properties of different halogens (e.g., bromine vs. chlorine) also influences absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for a drug candidate's success in preclinical development. nih.gov

Below is an interactive table summarizing the inhibitory activities of certain benzo[d]isoxazole derivatives, highlighting the importance of substitution patterns.

Compound IDSubstituent at para-positionIC₅₀ (nM) for HIF-1α Transcription Inhibition
15 Dimethylamino24
31 Acetyl24

This table is based on data for benzo[d]isoxazole derivatives investigated as HIF-1α transcription inhibitors. nih.gov

Function as a Lead Compound for Further Derivatization in Early-Stage Drug Discovery Research

The strategic placement of bromine and chlorine atoms on the this compound backbone makes it an attractive starting point, or lead compound, for the synthesis of diverse libraries of molecules in early-stage drug discovery. The differential reactivity of the bromo and chloro substituents can be exploited to introduce a variety of functional groups in a controlled manner, allowing for the systematic exploration of the chemical space around the benzo[d]isoxazole core. This process, known as derivatization, is crucial for optimizing the biological activity, selectivity, and pharmacokinetic properties of a potential drug candidate.

The bromine atom, in particular, is a versatile functional group for cross-coupling reactions. For instance, it can readily participate in well-established transformations such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and alkynyl groups at the 3-position of the benzo[d]isoxazole ring. Such modifications can significantly influence the molecule's interaction with biological targets. While direct derivatization studies on this compound are not extensively reported in publicly available literature, the established reactivity of similar 3-bromoisoxazole (B39813) derivatives in forming new carbon-carbon and carbon-heteroatom bonds supports its potential in this area. mdpi.com For example, a patent describes the use of 3-bromo-5-substituted isoxazoles as key intermediates in the synthesis of compounds with potential therapeutic applications.

Furthermore, the benzo[d]isoxazole scaffold has been successfully utilized in the development of potent and selective inhibitors for various enzymes. A notable example is the discovery of 4-benzyloxybenzo[d]isoxazole-3-amine derivatives as highly selective inhibitors of human sphingomyelin (B164518) synthase 2 (SMS2), a target for chronic inflammation-associated diseases. nih.gov Another study highlights the design of benzo[d]isoxazole derivatives as potent inhibitors of HIF-1α, a key protein in tumor progression. nih.govnih.gov These examples underscore the potential of the benzo[d]isoxazole core to generate molecules with significant therapeutic value. The availability of this compound as a starting material could, therefore, facilitate the synthesis of novel analogs with improved potency and selectivity against these and other important biological targets.

Table 1: Potential Derivatization Reactions at the Bromine Position

Reaction Type Reagents Potential New Functional Group
Suzuki Coupling Arylboronic acid, Pd catalyst, Base Aryl
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base Alkynyl
Buchwald-Hartwig Amination Amine, Pd catalyst, Base Amino
Stille Coupling Organostannane, Pd catalyst Aryl, Vinyl, Alkyl
Heck Coupling Alkene, Pd catalyst, Base Alkenyl

Potential Research Avenues in Advanced Materials Science

Beyond its applications in drug discovery, the unique electronic and photophysical properties of the benzo[d]isoxazole scaffold, particularly when substituted with halogens, suggest potential research avenues in the field of advanced materials science.

Exploration of Photophysical Properties and Electronic Characteristics for Material Applications

The electronic nature of the benzo[d]isoxazole ring system, combined with the influence of the electron-withdrawing bromo and chloro substituents, can lead to interesting photophysical properties. Halogen atoms are known to influence the electronic transitions and intersystem crossing rates in organic molecules through the heavy-atom effect. This effect can enhance the probability of transitions between singlet and triplet excited states, a property that is highly relevant for applications in areas such as organic light-emitting diodes (OLEDs) and photodynamic therapy. rsc.org

While direct experimental data on the photophysical properties of this compound is scarce, computational studies on related isoxazole and other heterocyclic systems provide valuable insights. Density Functional Theory (DFT) calculations have been used to study the electronic structure and band gap of polythiophenes containing benzo[d]oxazole and benzo[d]thiazole units, demonstrating that chemical modifications can tune these properties for electronic applications. nih.gov Similar computational studies on isoxazole derivatives have been conducted to analyze their absorption properties and energy gaps, which are crucial parameters for materials used in optoelectronics. researchgate.net

Furthermore, the study of bromo-substituted benzo[1,2-d:4,5-d']bis( jsynthchem.comnih.govrsc.orgthiadiazole) has shown that the incorporation of bromine atoms can improve the electron-accepting ability of the molecule without significantly affecting its aromaticity. mdpi.com This suggests that the bromine atom in this compound could play a role in modulating its electronic characteristics, making it a potential building block for novel organic semiconductors or other functional materials. The exploration of its luminescence, charge transport properties, and performance in electronic devices could be a fruitful area of future research.

Table 2: Potential Material Science Applications and Relevant Properties

Potential Application Key Property to Investigate
Organic Light-Emitting Diodes (OLEDs) Electroluminescence, Color Purity, Efficiency
Organic Photovoltaics (OPVs) Absorption Spectrum, Charge Carrier Mobility
Organic Field-Effect Transistors (OFETs) Charge Carrier Mobility, On/Off Ratio
Photosensitizers Intersystem Crossing Efficiency, Triplet State Lifetime

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-4-chlorobenzo[d]isoxazole, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of halogenated isoxazoles often involves cyclization reactions between substituted aldehydes and hydroxylamine derivatives. For example, Schiff base intermediates can be formed using substituted benzaldehydes and nitro compounds under reflux in ethanol with glacial acetic acid as a catalyst (e.g., 18-hour reflux in DMSO followed by crystallization) . Yield optimization requires careful control of solvent polarity (e.g., DMSO vs. ethanol), stoichiometry of reagents, and reaction time. Catalytic systems like DABCO in aqueous media have been shown to improve efficiency in multicomponent reactions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Melting point analysis for purity assessment (e.g., reported m.p. ranges for related compounds: 72–74°C) .
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the isoxazole ring.
  • HPLC-MS for molecular weight verification and impurity profiling.
  • X-ray crystallography to resolve structural ambiguities, as demonstrated in Hirshfeld surface analyses of isoxazole derivatives .

Q. What are the foundational biological activities associated with this compound?

  • Methodological Answer : Isoxazole derivatives exhibit broad bioactivity, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Initial screening should involve:

  • Antibacterial assays (e.g., broth microdilution against S. aureus and E. coli).
  • Antioxidant tests (DPPH radical scavenging) .
  • Enzyme inhibition studies (e.g., glutathione reductase or GST assays) to identify competitive/uncompetitive mechanisms .

Advanced Research Questions

Q. How can computational methods like DFT improve the design of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict molecular stability, charge distribution, and reactive sites. For example:

  • Optimized geometries of isoxazole derivatives correlate with experimental antibacterial activity .
  • Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic regions, guiding structural modifications for enhanced bioactivity .

Q. What mechanistic insights explain the enzyme inhibitory activity of this compound derivatives?

  • Methodological Answer : Inhibition mechanisms vary by substituents:

  • Uncompetitive inhibition (e.g., 3-(4-chlorophenyl) isoxazole binding to enzyme-substrate complexes) alters active-site conformation .
  • Non-competitive inhibition (e.g., 3-(4-nitrophenyl) isoxazole binding to allosteric sites) induces conformational changes independent of substrate binding .
  • Docking studies (AutoDock Vina) and molecular dynamics simulations validate interactions with amino acid residues (e.g., GR enzyme active sites) .

Q. How do substituent effects influence the photodissociation pathways of halogenated isoxazoles?

  • Methodological Answer : Bromine and chlorine substituents alter photostability and reaction channels. For example:

  • UV irradiation of isoxazole derivatives generates radicals via cleavage of the N–O bond, with halogen atoms stabilizing intermediates.
  • Time-resolved spectroscopy and quantum yield measurements identify branching ratios between direct/indirect dissociation pathways .

Q. What strategies resolve contradictions in synthetic yield data for halogenated isoxazoles?

  • Methodological Answer : Contradictions arise from solvent effects, catalyst selection, or side reactions. Systematic approaches include:

  • Design of Experiments (DoE) to isolate critical variables (e.g., temperature, catalyst loading).
  • Differential Reaction Fingerprint (DRFP) models predict yields without extensive training data, addressing biases in low/high-yield reactions .
  • Comparative analysis of nitro compound reactivity (e.g., primary vs. secondary nitro groups in cycloadditions) .

Q. How can metal-free synthetic routes enhance the sustainability of this compound production?

  • Methodological Answer : Green chemistry approaches include:

  • Organocatalysis (e.g., DABCO in water) .
  • Microwave/ultrasonication-assisted synthesis to reduce reaction times and energy consumption .
  • Solid-phase supports (e.g., silica gel) for recyclable catalyst systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.